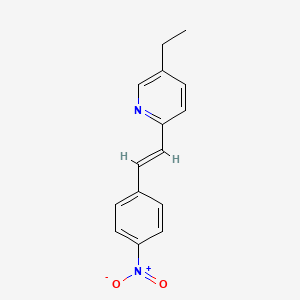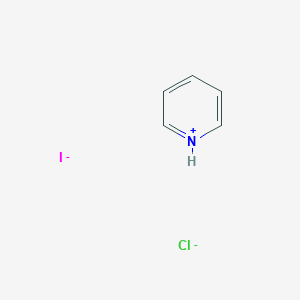
Pyridinium, 1-iodo-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-iodo-, chloride is an organic compound with the chemical formula C5H5ClIN. It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the 1-position and a chloride ion as the counterion. This compound is typically found as a white to pale yellow solid and is soluble in polar solvents such as water and ethanol .
準備方法
Synthetic Routes and Reaction Conditions
Pyridinium, 1-iodo-, chloride can be synthesized through the reaction of pyridine with iodoethane, followed by the addition of hydrogen chloride or a metal chloride . The general reaction scheme is as follows:
- Pyridine reacts with iodoethane to form 1-iodopyridinium iodide.
- The 1-iodopyridinium iodide is then treated with hydrogen chloride or a metal chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
Pyridinium, 1-iodo-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in both electrophilic and nucleophilic substitution reactions due to the presence of the iodine atom and the positively charged nitrogen in the pyridinium ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. The reactions typically occur under mild conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are used, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 1-chloropyridinium chloride, while nucleophilic substitution with cyanide can produce 1-cyanopyridinium chloride .
科学的研究の応用
Pyridinium, 1-iodo-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions of aromatic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of various chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of pyridinium, 1-iodo-, chloride involves its ability to act as an electrophile due to the positively charged nitrogen in the pyridinium ring. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The iodine atom also contributes to its reactivity by stabilizing the positive charge on the nitrogen .
類似化合物との比較
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
Cetylpyridinium Chloride: Used primarily as an antiseptic in mouthwashes and lozenges.
N-Substituted Pyridinium Salts: These compounds have various substituents on the nitrogen, which can significantly alter their reactivity and applications.
Uniqueness
Pyridinium, 1-iodo-, chloride is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
特性
CAS番号 |
4995-50-0 |
|---|---|
分子式 |
C5H6ClIN- |
分子量 |
242.46 g/mol |
IUPAC名 |
pyridin-1-ium;chloride;iodide |
InChI |
InChI=1S/C5H5N.ClH.HI/c1-2-4-6-5-3-1;;/h1-5H;2*1H/p-1 |
InChIキー |
FVDZHFZOYWNXCO-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[NH+]C=C1.[Cl-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
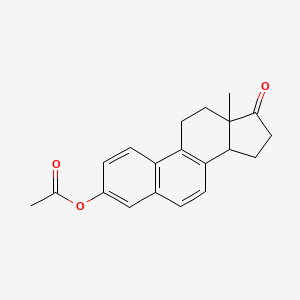
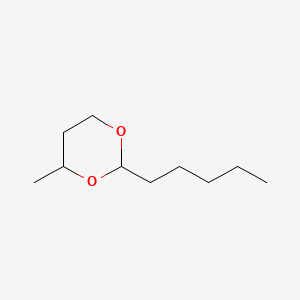
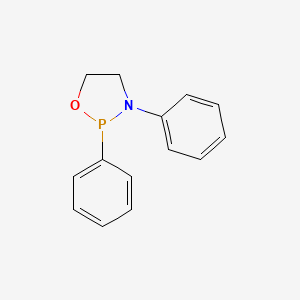

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
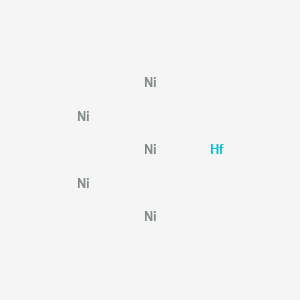

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
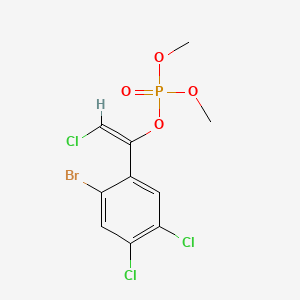
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
